Cas no 1015846-73-7 (3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline
- 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline(SALTDATA: FREE)
- UKRORGSYN-BB BBR-027296
-
- MDL: MFCD09971308
- インチ: InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3
- InChIKey: QNURCZCTYZDDJD-UHFFFAOYSA-N
- SMILES: CCC1=NOC(=N1)C2=CC(=CC=C2)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B437280-50mg |
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |
1015846-73-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB264719-1 g |
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |
1015846-73-7 | 1g |
€169.40 | 2023-04-26 | ||
Chemenu | CM274653-5g |
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |
1015846-73-7 | 95% | 5g |
$296 | 2023-03-07 | |
A2B Chem LLC | AA06162-1g |
Benzenamine, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)- |
1015846-73-7 | 95% | 1g |
$87.00 | 2024-01-05 | |
Ambeed | A927417-1g |
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |
1015846-73-7 | 95+% | 1g |
$108.0 | 2024-08-02 | |
TRC | B437280-100mg |
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |
1015846-73-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1240914-5g |
Benzenamine, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)- |
1015846-73-7 | 95% | 5g |
$650 | 2024-07-28 | |
A2B Chem LLC | AA06162-5g |
Benzenamine, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)- |
1015846-73-7 | 95% | 5g |
$318.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1240914-1g |
Benzenamine, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)- |
1015846-73-7 | 95% | 1g |
$185 | 2025-02-21 | |
TRC | B437280-500mg |
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |
1015846-73-7 | 500mg |
$ 230.00 | 2022-06-07 |
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)anilineに関する追加情報
3-(3-Ethyl-1,2,4-Oxadiazol-5-yl)Aniline: A Comprehensive Overview
The compound 3-(3-Ethyl-1,2,4-Oxadiazol-5-yl)Aniline (CAS No. 1015846-73-7) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an aniline moiety with a substituted oxadiazole ring. The oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, is known for its versatility in chemical reactivity and electronic properties. The presence of the ethyl group at the 3-position of the oxadiazole ring further enhances the compound's functional diversity.
Recent studies have highlighted the potential of 3-(3-Ethyl-1,2,4-Oxadiazol-5-yl)Aniline in various applications. For instance, researchers have explored its role as a precursor for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after due to their exceptional porosity and surface area, making them ideal candidates for gas storage and separation applications. The aniline moiety in this compound plays a crucial role in enabling strong metal-ligand interactions, which are essential for the formation of stable MOFs.
In addition to its applications in materials science, 3-(3-Ethyl-1,2,4-Oxadiazol-5-yl)Aniline has also been investigated for its potential in drug discovery. The oxadiazole ring is known to exhibit significant biological activity due to its ability to interact with various biomolecules. Recent research has focused on modifying the substituents on the oxadiazole ring to enhance its pharmacokinetic properties and improve its bioavailability. The ethyl group at the 3-position of the oxadiazole ring has been shown to influence the compound's solubility and stability in biological systems.
The synthesis of 3-(3-Ethyl-1,2,4-Oxadiazol-5-yl)Aniline involves a multi-step process that typically begins with the preparation of the oxadiazole precursor. One common approach involves the reaction of an aldehyde with an amine derivative in the presence of a suitable catalyst to form the oxadiazole ring. The aniline moiety is then introduced through a coupling reaction or other suitable method. Recent advancements in catalytic systems have enabled more efficient and selective synthesis routes for this compound.
From a structural perspective, 3-(3-Ethyl-1,2,4-Oxadiazol-5-yl)Aniline exhibits interesting electronic properties due to the conjugation between the aromatic rings and the heterocyclic oxadiazole moiety. This conjugation not only enhances the compound's stability but also contributes to its unique optical properties. Researchers have exploited these properties to develop novel optoelectronic materials for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Furthermore, 3-(3-Ethyl-1,2,4-Oxadiazol-5-yliAniline) has been studied for its potential as a building block in supramolecular chemistry. The ability of this compound to form self-assembled structures through non-covalent interactions such as hydrogen bonding and π–π stacking has opened new avenues for designing advanced functional materials.
In conclusion, 3-(3-Ethyl-1,2,4-Oxadiazol -5-yliAniline) (CAS No. 1015846 -7 7 -7 ) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in areas such as drug discovery , materials science , and optoelectronics . As ongoing studies continue to uncover new properties and applications , this compound is poised to play an increasingly important role in both academic and industrial settings.
1015846-73-7 (3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline) Related Products
- 76629-35-1(3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)
- 112206-56-1(2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide)
- 87865-78-9(N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine)
- 2680686-99-9(2-({4-(2,2,2-trifluoroacetamido)methylphenyl}methanesulfonyl)acetic acid)
- 1955507-40-0(Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)
- 2227868-55-3((1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol)
- 2172206-46-9(5-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}methyl)furan-2-carboxylic acid)
- 2138091-86-6(2-(butan-2-yl)aminoquinazoline-6-carboxylic acid)
- 1261810-07-4(Dimethyl-[3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-amine)
- 65948-71-2(N-(2,4-dichloro-5-propan-2-yloxyphenyl)acetamide)
